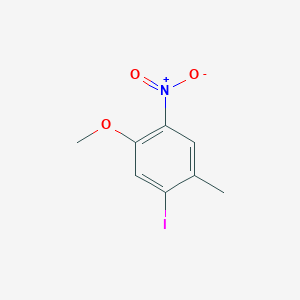
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7F4O2 It is characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. This process typically requires the use of organometallic reagents such as Grignard reagents or organolithium compounds under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Applications De Recherche Scientifique
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl groups but differs in its boronic acid functionality.
[2-Fluoro-4-(trifluoromethoxy)phenyl]methanol: This compound has a similar structure but features a methanol group instead of an ethanone group.
2-(4-Trifluoromethoxyphenyl)ethanol: This compound has an ethanol group and is used in different chemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H6F4O2 |
|---|---|
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
1-[2-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 |
Clé InChI |
FLWCWMYLOGJPPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



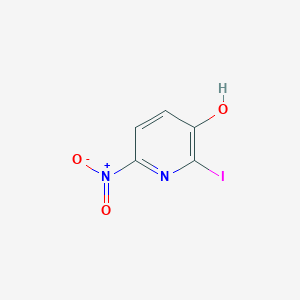

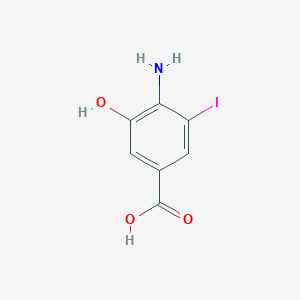
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
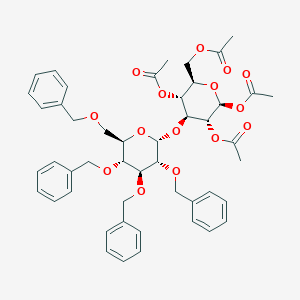
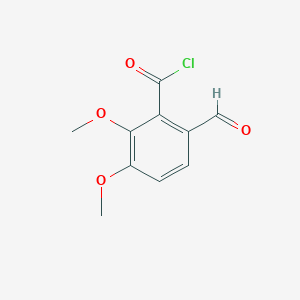
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
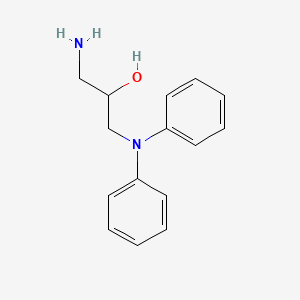
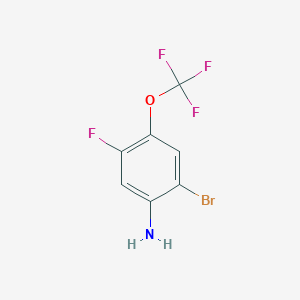
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
